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  • Product: 3,5-Dimethyl-1-nitrosopiperidine
  • CAS: 78338-32-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Cytochrome P450 Metabolic Activation of 3,5-Dimethyl-1-nitrosopiperidine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N-nitrosamines are a significant class of chemical carcinogens found in various environmental sources, including tobacco smoke, certai...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a significant class of chemical carcinogens found in various environmental sources, including tobacco smoke, certain foods, and industrial processes.[1] Their carcinogenicity is not inherent but is contingent upon metabolic activation into reactive electrophilic species that can damage cellular macromolecules like DNA.[2] The primary enzymatic system responsible for this bioactivation is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[3][4] These enzymes, predominantly located in the liver's endoplasmic reticulum, catalyze Phase I metabolic reactions, transforming lipophilic compounds into more water-soluble derivatives for excretion or, in the case of nitrosamines, into toxic intermediates.[5]

This guide focuses on the metabolic activation of a specific N-nitrosamine, 3,5-Dimethyl-1-nitrosopiperidine. While its parent compound, N-nitrosopiperidine (NPIP), is a potent carcinogen known to induce tumors in the esophagus, liver, and respiratory system in animal models, the addition of methyl groups can alter this activity.[1][6] Specifically, methylation at the C-3 and C-5 positions, as in 3,5-Dimethyl-1-nitrosopiperidine, results in a compound that is a less potent carcinogen than NPIP.[7] Conversely, methylation at the α-carbon positions (C-2 and C-6) can significantly reduce carcinogenic activity, highlighting the critical role of the α-carbon in the activation process.[8] Understanding the precise mechanisms of CYP-mediated activation is therefore paramount for assessing the toxicological risk of this and related compounds.

The Core Mechanism: α-Hydroxylation Pathway

The sine qua non of nitrosamine activation is the enzymatic hydroxylation of the carbon atom immediately adjacent (α) to the nitroso group.[2][9] This reaction, catalyzed by specific CYP isozymes, is the rate-limiting step that initiates a cascade leading to the formation of DNA-damaging agents.[2]

The process unfolds as follows:

  • Initial Oxidation: A CYP enzyme, utilizing molecular oxygen and electrons from NADPH, inserts a hydroxyl group onto one of the α-carbons of the 3,5-Dimethyl-1-nitrosopiperidine molecule.

  • Formation of an Unstable Intermediate: This oxidation yields an α-hydroxynitrosamine. This molecule is inherently unstable, with a very short half-life.[2]

  • Spontaneous Decomposition: The α-hydroxynitrosamine spontaneously decomposes. This process involves the cleavage of the N-N bond and the release of an aldehyde.

  • Generation of Electrophilic Species: The decomposition ultimately generates a highly reactive alkyldiazonium ion or a corresponding carbocation.

  • DNA Adduct Formation: This ultimate electrophile readily attacks nucleophilic sites on DNA bases, forming covalent adducts. For instance, the formation of N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) has been identified as a major adduct from the parent compound NPIP.[10] These DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations and initiating the process of carcinogenesis.

A secondary, more recently discovered pathway involves the further oxidation of the α-hydroxynitrosamine intermediate by CYPs to form a more stable, yet still DNA-reactive, nitrosamide.[11][12] This pathway may also contribute to the overall genotoxicity of the compound.

Metabolic_Activation_Pathway cluster_0 Phase I Metabolism (Endoplasmic Reticulum) cluster_1 Genotoxic Event (Nucleus) Parent 3,5-Dimethyl-1- nitrosopiperidine CYP Cytochrome P450 (e.g., CYP2A, CYP2B, CYP2E1) AlphaOH α-Hydroxy-3,5-dimethyl- 1-nitrosopiperidine (Unstable Intermediate) Reactive Alkyldiazonium Ion / Carbocation (Reactive Electrophile) AlphaOH->Reactive Spontaneous Decomposition Nitrosamide Nitrosamide Derivative (Stable, DNA-reactive) AlphaOH->Nitrosamide Further Oxidation (CYP-mediated) Adduct DNA Adducts Reactive->Adduct Alkylation CYP->AlphaOH α-Hydroxylation NADPH NADPH + O₂ NADPH->CYP Nitrosamide->Adduct DNA Cellular DNA Mutation Mutations Adduct->Mutation Cancer Carcinogenesis Mutation->Cancer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw 1. Thaw Liver Microsomes (on ice) PrepMix 2. Prepare Incubation Mix (Buffer, Substrate) Thaw->PrepMix Preinc 4. Pre-incubate Mix (37°C) PrepMix->Preinc PrepCofactor 3. Prepare NADPH Regenerating System Initiate 5. Initiate Reaction (Add Cofactors) PrepCofactor->Initiate Preinc->Initiate Incubate 6. Incubate at 37°C (Timed Aliquots) Initiate->Incubate Terminate 7. Terminate Reaction (e.g., cold Acetonitrile) Incubate->Terminate Centrifuge 8. Centrifuge (Pellet Protein) Terminate->Centrifuge Collect 9. Collect Supernatant Centrifuge->Collect Analyze 10. Analyze via LC-MS/MS Collect->Analyze

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Detailed Protocol for Microsomal Incubation

This protocol outlines a self-validating system for assessing the metabolism of 3,5-Dimethyl-1-nitrosopiperidine.

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate Stock: 3,5-Dimethyl-1-nitrosopiperidine dissolved in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).

    • NADPH-Regenerating System (Cofactor Solution): Prepare fresh. A typical solution contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in buffer. [13]This system continuously regenerates the NADPH required by CYP enzymes.

    • Termination Solution: Ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Microsome Handling:

    • Rapidly thaw cryopreserved liver microsomes (e.g., human, rat) in a 37°C water bath and immediately place on ice. [14]Dilute to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation Procedure:

    • In microcentrifuge tubes, combine the phosphate buffer, diluted microsomes, and the substrate (typically at a final concentration of 1-10 µM). The final volume may be 200-500 µL. [13][15] * Include control incubations: a negative control without the NADPH-regenerating system to check for non-enzymatic degradation, and a control with a known CYP substrate to verify microsomal activity.

    • Pre-incubate the tubes at 37°C for 5-10 minutes with gentle agitation to bring the reaction to temperature. [13] * Initiate the metabolic reaction by adding a small volume of the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and terminate the reaction by adding at least two volumes of the ice-cold termination solution. [15]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated microsomal proteins. [14] * Transfer the supernatant to HPLC vials for analysis.

    • Analyze samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. [12][16]This allows for the sensitive and specific quantification of the parent compound's disappearance and the appearance of its metabolites. HPLC conditions often involve a C18 column with a gradient elution of water and acetonitrile or methanol, often containing a modifier like formic acid for MS compatibility. [17][18]

Data Presentation and Interpretation

The primary output of these experiments is the rate of disappearance of the parent compound and the formation of metabolites. This data is used to calculate key metabolic parameters.

ParameterN-Nitrosopiperidine (NPIP)3,5-Dimethyl-1-nitrosopiperidineSignificance
Enzyme Source Rat Esophageal MicrosomesRat Esophageal MicrosomesTissue-specific activation
K_M (µM) 312 [19]>500 (Hypothetical)K_M reflects the substrate concentration at half-maximal velocity. A higher K_M suggests lower binding affinity of the enzyme for the substrate.
V_max (pmol/min/mg) High (tissue-dependent)Moderate (Hypothetical)V_max represents the maximum rate of the reaction.
Catalytic Efficiency (V_max/K_M) HighLowerThis ratio is the most effective way to compare the metabolic efficiency. A lower value for the 3,5-dimethyl derivative would be consistent with its lower carcinogenic potency.
Primary Metabolite 2-hydroxytetrahydro-2H-pyran (2-OH-THP) [19]2-hydroxy-4,6-dimethyl-tetrahydropyranIdentification of metabolites confirms the pathway of activation.

Note: Hypothetical data for 3,5-Dimethyl-1-nitrosopiperidine is included for illustrative purposes, based on the known lower carcinogenicity compared to NPIP.

Conclusion

The metabolic activation of 3,5-Dimethyl-1-nitrosopiperidine is a critical determinant of its carcinogenic potential. The process is initiated by cytochrome P450-catalyzed α-hydroxylation, a pathway common to most carcinogenic nitrosamines. This initial oxidation step generates unstable α-hydroxynitrosamines that decompose to form highly reactive electrophiles capable of alkylating DNA, leading to mutations. While the specific CYP isoforms involved likely include members of the CYP2A, CYP2B, and CYP2E1 families, the presence of methyl groups at the C-3 and C-5 positions appears to reduce the efficiency of this activation compared to the parent compound, N-nitrosopiperidine, consistent with its observed lower carcinogenic potency. The in vitro methodologies detailed herein, utilizing liver microsomes coupled with sensitive LC-MS/MS analysis, provide a robust and reliable framework for dissecting these metabolic pathways, quantifying kinetic parameters, and ultimately, for performing accurate toxicological risk assessments for this and other xenobiotics.

References

  • Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991. Available at: [Link]

  • Carlson, E. S., Upadhyaya, P., & Hecht, S. S. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. Journal of Visualized Experiments, (127), 56312. Available at: [Link]

  • McCoy, G. D., Hecht, S. S., & Chen, C. B. (2003). Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology, 16(10), 1257–1264. Available at: [Link]

  • Hecht, S. S., & Carlson, E. S. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. PubMed, (28994779). Available at: [Link]

  • European Medicines Agency. (2024). In vitro mutagenicity methodology for nitrosamines (InVitroNAmutagenicity). HMA-EMA Catalogues of real-world data sources and studies. Available at: [Link]

  • Hecht, S. S., & Murphy, S. E. (2004). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 93-102. Available at: [Link]

  • Ogunbayo, O. A., et al. (n.d.). Metabolism of precursors of N-nitrosamine in vitro and nitrosamine toxicology in wistar rat. Prime Scholars. Available at: [Link]

  • Andrews, A. W., & Lijinsky, W. (1980). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. ResearchGate. Available at: [Link]

  • Hecht, S. S., & McCoy, G. D. (2003). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis, 24(2), 295-301. Available at: [Link]

  • Anonymous. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Sekisui XenoTech. Available at: [Link]

  • Hecht, S. S., & McCoy, G. D. (2003). Comparative metabolism of N- nitrosopiperidine and N- nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Oxford Academic. Available at: [Link]

  • Nakayama, M., et al. (2019). DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. Chemical Research in Toxicology, 32(7), 1339-1346. Available at: [Link]

  • Igaki, S., Hashimoto, K., Matsui, T., & Shinozawa, T. (2023). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Journal of Toxicology and Risk Assessment, 9(1), 1-8. Available at: [Link]

  • Lijinsky, W., & Reuber, M. D. (1981). Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats. Cancer Letters, 12(1-2), 99-103. Available at: [Link]

  • Vandeberg, P. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@UNL. Available at: [Link]

  • Yang, C. S., Smith, T., Ishizaki, H., & Hong, J. Y. (1991). Enzyme mechanisms in the metabolism of nitrosamines. IARC Scientific Publications, (105), 265-274. Available at: [Link]

  • Yoo, J. S., & Yang, C. S. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. Cancer Research, 48(6), 1479-1484. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • International Agency for Research on Cancer. (1978). N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978). INCHEM. Available at: [Link]

  • Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer, 16(2), 318-322. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-Nitrosopiperidine on Newcrom R1 HPLC column. Available at: [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Available at: [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Available at: [Link]

  • Hecht, S. S., & Chen, C. B. (1984). High-performance liquid chromatographic analysis of metabolites of the nicotine-derived nitrosamines, N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 125-135. Available at: [Link]

Sources

Exploratory

Structural Conformation and Isomerism of 3,5-Dimethyl-1-nitrosopiperidine: A Technical Guide to Stereodynamics and Analytical Characterization

Executive Summary In the modern landscape of drug development, the rigorous characterization of N-nitrosamine impurities has transitioned from a regulatory formality to a critical safety mandate. The stereochemical and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug development, the rigorous characterization of N-nitrosamine impurities has transitioned from a regulatory formality to a critical safety mandate. The stereochemical and conformational behavior of these compounds directly dictates their chromatographic resolution, spectroscopic signature, and potential interaction with metabolic enzymes.

This whitepaper provides an in-depth technical analysis of 3,5-Dimethyl-1-nitrosopiperidine (CAS No. 78338-31-5) . By dissecting the interplay between the piperidine ring's chair conformations and the restricted rotation of the N-nitroso pharmacophore, we establish a causal framework for understanding its complex isomerism. Furthermore, we provide self-validating experimental protocols for its synthesis and thermodynamic characterization via Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Architecture & Ring Dynamics

The structural complexity of 3,5-dimethyl-1-nitrosopiperidine arises from two distinct geometric features: the stereocenters at the C3 and C5 positions of the piperidine ring, and the partial double-bond character of the N-N=O group.

The cis-Isomer: Steric Locking

In the cis-isomer, the two methyl groups are oriented on the same face of the piperidine ring. The ring primarily adopts a chair conformation to minimize torsional strain.

  • Causality of Conformation: A ring flip interconverts the diequatorial conformation to a diaxial one. However, the diaxial arrangement forces the two methyl groups into severe 1,3-diaxial steric clashes with the axial protons[1]. The energy penalty for this steric strain is so substantial that it effectively "locks" the cis-isomer into the highly stable diequatorial conformation at room temperature.

The trans-Isomer: Dynamic Equilibrium

In the trans-isomer, the methyl groups are on opposite faces of the ring.

  • Causality of Conformation: A chair-to-chair ring flip results in the interconversion of two states where one methyl is axial and the other is equatorial. Because these two chair conformers are energetically degenerate, the trans-isomer exists in a rapid, dynamic equilibrium at room temperature[1].

ConformationalDynamics cluster_cis cis-3,5-Dimethyl-1-nitrosopiperidine cluster_trans trans-3,5-Dimethyl-1-nitrosopiperidine C_eq Diequatorial Conformer (Sterically Favored) C_ax Diaxial Conformer (High Steric Strain) C_eq->C_ax Ring Inversion (High Barrier) T_axeq Axial-Equatorial (Degenerate State A) T_eqax Equatorial-Axial (Degenerate State B) T_axeq->T_eqax Rapid Ring Inversion (Dynamic Equilibrium)

Caption: Conformational ring dynamics of cis and trans isomers of 3,5-dimethyl-1-nitrosopiperidine.

The N-Nitrosamine Pharmacophore: Rotameric Equilibrium

Beyond the ring dynamics, the N-nitroso group introduces a secondary layer of isomerism. The lone pair of electrons on the piperidine nitrogen delocalizes into the nitroso oxygen, generating a stable zwitterionic resonance structure ( N+=N−O− )[2].

Causality of Rotamerism: This delocalization imparts significant double-bond character to the N-N bond, creating a rotational barrier (typically 15–20 kcal/mol). Because this barrier is high, rotation is slow on the NMR timescale at room temperature, leading to observable syn (Z) and anti (E) rotamers[2][3].

  • Degeneracy in the cis-Isomer: Because the cis-diequatorial chair possesses a pseudo-plane of symmetry bisecting the nitrogen atom, the syn and anti rotamers are enantiomeric. In an achiral environment, they are energetically degenerate and yield a single set of NMR signals.

  • Diastereomerism in the trans-Isomer: The trans-isomer lacks this symmetry. Consequently, the syn and anti rotamers are diastereomeric, possess different ground-state energies, and populate unequally, yielding two distinct sets of signals in chromatographic and spectroscopic analyses[3].

Table 1: Conformational and Rotameric States of 3,5-Dimethyl-1-nitrosopiperidine
IsomerRing ConformationN-N=O Rotamer StateRelative StabilityNMR Signal Multiplicity (RT)
cis DiequatorialEnantiomeric (syn/anti)Highly FavoredSingle Set (Degenerate)
cis DiaxialEnantiomeric (syn/anti)Highly UnfavoredN/A (Below detection limit)
trans Axial-EquatorialDiastereomeric (E/Z)Dynamic EquilibriumTwo Sets (Unequal Ratio)

Analytical Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for resolving nitrosamine rotamers. The N=O group exerts a profound magnetic anisotropy and steric compression effect on the adjacent atoms.

Causality of Chemical Shifts: The oxygen atom of the nitroso group strongly deshields the α -carbons and α -protons that are syn to it. This is driven by steric compression at the syn carbon, which alters the local electron density, resulting in a distinct downfield shift compared to the anti position[4].

Table 2: Typical 13 C NMR Chemical Shift Differentials ( Δδ )
PositionOrientation relative to N=OShift Effect ( Δδ )Causality
α -Carbon (C2/C6) synDeshielded (+6 to +10 ppm)Steric compression & magnetic anisotropy
α -Carbon (C2/C6) antiShieldedAbsence of anisotropic deshielding
α -Protons synDeshielded (+0.5 to +1.0 ppm)Proximity to electron-withdrawing oxygen

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an internal check to guarantee causality and data reliability.

Protocol 1: Stereoselective Synthesis via Electrophilic Nitrosation

This protocol details the synthesis of the nitrosamine from its secondary amine precursor, 3,5-dimethylpiperidine, using sodium nitrite under acidic conditions[1].

  • Reagent Preparation: Dissolve 10 mmol of 3,5-dimethylpiperidine in 20 mL of 1M HCl. Cool the flask to 0–5 °C in an ice bath.

    • Causality: Acidic conditions are required to protonate the nitrite ion, forming nitrous acid ( HNO2​ ), which subsequently dehydrates to generate the highly electrophilic nitrosonium ion ( NO+ ). The ice bath prevents the degradation of the unstable NO+ intermediate.

  • Nitrosation: Dropwise, add a solution of 12 mmol Sodium Nitrite ( NaNO2​ ) in 10 mL of deionized water over 30 minutes. Stir for 2 hours at room temperature.

  • Extraction: Adjust the pH to 8 using saturated NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • System Validation (Internal Control): Prior to concentration, perform a Thin Layer Chromatography (TLC) co-spotting of the organic layer against the starting amine. Stain the plate with ninhydrin. Validation: The secondary amine precursor will yield a distinct colored spot upon heating, whereas the fully nitrosated product will not react. The absence of the precursor spot validates 100% conversion, ensuring downstream NMR is free of precursor artifacts.

  • Isolation: Concentrate under reduced pressure to yield 3,5-dimethyl-1-nitrosopiperidine as a pale yellow oil.

Protocol 2: Variable Temperature (VT) NMR for Rotational Barriers

To calculate the activation energy ( ΔG‡ ) of the N-N bond rotation, VT-NMR is employed to observe the coalescence of the diastereomeric rotamer signals of the trans-isomer[3].

  • Sample Preparation: Dissolve 15 mg of the isolated trans-isomer in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl3​ because its high boiling point (189 °C) allows for the extreme heating required to overcome the N-N rotational barrier.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25 °C. Identify the split α -proton signals representing the E and Z rotamers.

  • Incremental Heating: Increase the probe temperature in 10 °C increments. Allow 5 minutes of thermal equilibration at each step before acquiring a spectrum.

  • Coalescence Observation: Continue heating until the distinct E and Z signals broaden and merge into a single, time-averaged peak. Record this Coalescence Temperature ( Tc​ ).

  • System Validation (Thermodynamic Reversibility): After recording the coalescence spectrum, cool the NMR probe back to 25 °C and acquire a final spectrum. Validation: If this final spectrum does not perfectly overlay with the initial baseline spectrum from Step 2, thermal degradation has occurred, invalidating the run. Perfect recovery proves the spectral changes were purely due to reversible rotameric exchange.

Workflow A 3,5-Dimethylpiperidine (Precursor) B Electrophilic Nitrosation (NaNO2, HCl, pH < 3) A->B Step 1 C Liquid-Liquid Extraction (DCM / H2O) B->C Step 2 D Chromatographic Separation (cis / trans Isolation) C->D Step 3 E VT-NMR Spectroscopy (Rotamer Quantification) D->E Step 4

Caption: Self-validating workflow for synthesis and thermodynamic characterization of the nitrosamine.

Conclusion

The structural conformation of 3,5-dimethyl-1-nitrosopiperidine is a masterclass in stereodynamics. The rigid diequatorial preference of the cis-isomer contrasts sharply with the dynamic equilibrium of the trans-isomer. When coupled with the zwitterionic nature of the N-nitroso group, these geometric constraints dictate the molecule's behavior in analytical assays. By applying causality-driven, self-validating methodologies, researchers can accurately isolate, quantify, and characterize these critical pharmaceutical impurities.

References

  • Benchchem. "3,5-Dimethyl-1-nitrosopiperidine | 78338-31-5". Benchchem.
  • Canadian Science Publishing. "Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group". Canadian Journal of Chemistry.
  • Acanthus Research. "Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis". Acanthus Research Inc.
  • NIH PMC. "NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations".

Sources

Foundational

Pharmacokinetics and tissue distribution of 3,5-Dimethyl-1-nitrosopiperidine

An In-Depth Technical Guide on the Pharmacokinetics and Tissue Distribution of 3,5-Dimethyl-1-nitrosopiperidine Executive Summary The detection of N-nitrosamine impurities in active pharmaceutical ingredients (APIs) has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetics and Tissue Distribution of 3,5-Dimethyl-1-nitrosopiperidine

Executive Summary

The detection of N-nitrosamine impurities in active pharmaceutical ingredients (APIs) has triggered a global regulatory paradigm shift in drug development. While low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA) are well-documented, complex cyclic nitrosamines such as 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) present unique pharmacokinetic (PK) and toxicological challenges.

Derived from the nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine[1], 3,5-DMNP serves as a highly lipophilic, sterically hindered analog of the potent carcinogen N-nitrosopiperidine (NPIP). This whitepaper synthesizes current pharmacokinetic data, extrapolating from the well-characterized NPIP model to elucidate the absorption, tissue distribution, and cytochrome P450 (CYP450)-mediated metabolic activation of 3,5-DMNP.

Physicochemical Properties & Stereochemical Causality

The pharmacokinetics of 3,5-DMNP cannot be understood without analyzing its 3D conformation. The planarity of the N–N=O group introduces a high rotational barrier around the N–N bond, resulting in distinct syn and anti rotamers[1].

Furthermore, the presence of methyl groups at the C3 and C5 positions yields two primary diastereomers:

  • Cis-isomer: The diequatorial arrangement of the methyl groups in a chair conformation is sterically favored over a diaxial arrangement[1].

  • Trans-isomer: Forces one methyl group into an axial position and the other into an equatorial position, increasing steric strain[1].

Causality in PK: This stereochemistry directly dictates enzyme-substrate binding affinity. The equatorial methyl groups in the cis-isomer increase the molecule's lipophilicity (enhancing passive membrane diffusion and tissue distribution) while simultaneously creating steric hindrance adjacent to the α -carbons (C2 and C6). This hindrance modulates the rate of α -hydroxylation, the critical first step in nitrosamine bioactivation, altering its clearance rate compared to unsubstituted NPIP.

Pharmacokinetics: Absorption and Tissue Distribution

Systemic Absorption

Like its parent compound NPIP, 3,5-DMNP is rapidly and near-completely absorbed following oral or intraperitoneal administration. The uncharged, lipophilic nature of the nitrosamine allows it to cross the gastrointestinal epithelium via passive diffusion.

Tissue Distribution & Organ Tropism

Radiolabeled distribution studies of NPIP demonstrate rapid dissemination to the liver, kidneys, stomach, and lungs[2]. However, the distribution of the compound does not perfectly correlate with its toxicity.

Nitrosamines exhibit profound tissue-specific carcinogenicity driven by local enzyme expression rather than systemic accumulation[3]. For example, NPIP is a potent carcinogen in the rat esophagus and nasal cavity, whereas the structurally similar N-nitrosopyrrolidine (NPYR) primarily targets the liver[1][4]. The addition of the 3,5-dimethyl groups in 3,5-DMNP increases the volume of distribution ( Vd​ ) due to higher lipid partitioning, meaning the compound readily penetrates deep tissue compartments, including the olfactory mucosa.

Biotransformation: The α -Hydroxylation Pathway

Nitrosamines are chemically stable and require in situ metabolic activation to exert genotoxicity. The primary route of clearance and activation for 3,5-DMNP is CYP450-mediated α -hydroxylation .

Enzymatic Drivers
  • Hepatic Metabolism: In the liver, CYP2E1 and CYP2A6 (CYP2A3 in rats) are the primary drivers of nitrosamine metabolism[1][5].

  • Extrahepatic Metabolism: The extreme tissue specificity of piperidine-based nitrosamines is caused by the localized expression of CYP2A3 in the nasal olfactory and respiratory microsomes, which activates NPIP 20–37 times more efficiently than NPYR[4].

The Activation Cascade

When 3,5-DMNP undergoes α -hydroxylation, the reaction yields a highly unstable α -hydroxy nitrosamine intermediate. This intermediate spontaneously undergoes heterolytic cleavage, releasing an aldehyde byproduct and a highly reactive alkyldiazonium ion [5]. The diazonium ion acts as the "ultimate carcinogen," acting as a powerful electrophile that alkylates DNA bases (e.g., forming bulky adducts like THP-dG)[6], leading to G:C to A:T transition mutations if left unrepaired.

Pathway N 3,5-Dimethyl-1-nitrosopiperidine (3,5-DMNP) CYP CYP450 Activation (CYP2A3, CYP2A6, CYP2E1) N->CYP AlphaOH α-Hydroxylation (Unstable Intermediate) CYP->AlphaOH Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) AlphaOH->Diazonium Aldehyde Aldehyde Byproduct (Cyclizes to Hemiacetal) AlphaOH->Aldehyde DNA DNA Alkylation (Adduct Formation) Diazonium->DNA

Caption: CYP450-mediated α-hydroxylation and DNA alkylation pathway of 3,5-DMNP.

Quantitative Pharmacokinetic Data

The table below synthesizes the kinetic parameters of α -hydroxylation for piperidine-class nitrosamines, demonstrating how structural modifications influence metabolic efficiency.

CompoundTissue MicrosomePrimary CYP Km​ ( μ M) Vmax​ (pmol/min/mg)Catalytic Efficiency ( Vmax​/Km​ )
NPIP Rat LiverCYP2A3 / 2E1312 ± 50[3]1185 ± 1203.80
NPIP Rat EsophagusCYP2A361.6 ± 20.5[3]145 ± 302.35
NPIP Nasal OlfactoryCYP2A313.9 - 34.7[4]High20x higher than NPYR[4]
3,5-DMNP *Liver / NasalCYP2A / 2E1> 400 (Est.)Reduced (Est.)Lowered due to steric hindrance

*Note: 3,5-DMNP values are extrapolated based on the steric hindrance introduced by the C3/C5 methyl groups, which typically increases Km​ (lowers affinity) compared to the unsubstituted NPIP ring[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard methodologies used to assess the pharmacokinetics and metabolic activation of cyclic nitrosamines.

Protocol 1: In Vitro Microsomal Kinetic Profiling

This protocol determines the Vmax​ and Km​ of 3,5-DMNP α -hydroxylation.

Rationale: Using isolated tissue microsomes allows researchers to isolate Phase I (CYP450) metabolism from systemic clearance variables.

  • Preparation: Isolate microsomes from target tissues (e.g., rat liver, esophageal mucosa, or nasal olfactory tissue) via differential ultracentrifugation (100,000 x g for 60 mins). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Matrix: In a 0.5 mL reaction volume, combine 0.5 mg/mL microsomal protein, 5 mM MgCl₂, and varying concentrations of 3,5-DMNP (10 μ M to 1000 μ M).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Self-Validation: Always run a parallel control lacking NADPH to rule out non-enzymatic degradation.

  • Quenching: After 15 minutes, terminate the reaction by adding 0.5 mL of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures the CYP enzymes, instantly halting metabolism to provide an accurate kinetic snapshot.

  • Extraction & Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via HPLC-UV or Radioflow detection (if using tritium-labeled substrates) to quantify the aldehyde/hemiacetal byproducts[3][4].

Workflow Prep Tissue Microsome Prep (Liver, Esophagus, Nasal) Incubate Incubation with 3,5-DMNP + NADPH Co-factors Prep->Incubate Quench Reaction Quenching (Ice-cold Acetonitrile) Incubate->Quench Extract Metabolite Extraction & Centrifugation Quench->Extract HPLC HPLC-UV / Radioflow Analysis Extract->HPLC Quant Kinetic Quantification (Vmax, Km) HPLC->Quant

Caption: Step-by-step in vitro microsomal incubation and kinetic quantification workflow.

Protocol 2: DNA Adductome Quantification (In Vivo)

To validate the ultimate toxicological endpoint of 3,5-DMNP distribution.

Rationale: Measuring DNA adducts in specific tissues confirms that the nitrosamine not only reached the tissue but was locally activated into its electrophilic diazonium form.

  • Dosing & Harvesting: Administer 3,5-DMNP (e.g., 5 mg/kg i.p.) to the animal model. After 24 hours, harvest target organs (liver, esophagus, nasal mucosa) and flash-freeze in liquid nitrogen.

  • DNA Extraction: Homogenize tissue and extract genomic DNA using a standard phenol-chloroform method, ensuring the addition of antioxidants (e.g., deferoxamine) to prevent artifactual oxidative DNA damage during extraction.

  • Enzymatic Digestion: Digest 40 μ g of purified DNA into single deoxynucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase[6]. Causality: Digestion is mandatory because intact DNA polymers cannot be resolved by mass spectrometry; the enzymes liberate the individual alkylated bases.

  • LC-MS/MS Analysis: Quantify specific bulky adducts using liquid chromatography-tandem mass spectrometry against a synthesized isotopic internal standard.

Conclusion

The pharmacokinetics and tissue distribution of 3,5-Dimethyl-1-nitrosopiperidine represent a complex interplay between molecular stereochemistry and localized enzyme expression. While its high lipophilicity guarantees rapid systemic absorption and a wide volume of distribution, its toxicological profile is ultimately governed by the steric interactions between its equatorial methyl groups and the active sites of tissue-specific CYP450 enzymes (particularly CYP2A3 and CYP2E1). Understanding these mechanisms is paramount for predictive toxicology and the safety assessment of nitrosamine impurities in pharmaceutical manufacturing.

References

  • Hansen L Wong, Sharon E Murphy, Mingyao Wang, Stephen S Hecht. "Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3". PubMed / Carcinogenesis. Available at:[Link]

  • National Center for Biotechnology Information. "N-Nitrosopiperidine | C5H10N2O | CID 7526". PubChem. Available at: [Link]

  • Wong HL, et al. "Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes". Chemical Research in Toxicology. Available at: [Link]

  • Wong HL, et al. "Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine". Chemical Research in Toxicology. Available at:[Link]

  • Chemical Research in Toxicology. "DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China". ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity GC-MS/MS Determination of 3,5-Dimethyl-1-nitrosopiperidine in Pharmaceutical Matrices

Introduction & Regulatory Context The discovery of nitrosamine impurities in active pharmaceutical ingredients (APIs) and formulated drug products has triggered an unprecedented paradigm shift in global pharmaceutical qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The discovery of nitrosamine impurities in active pharmaceutical ingredients (APIs) and formulated drug products has triggered an unprecedented paradigm shift in global pharmaceutical quality control [1]. While initial regulatory scrutiny focused on highly volatile, low-molecular-weight species such as N-nitrosodimethylamine (NDMA), the analytical scope has rapidly expanded to include complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) and cyclic nitrosamines.

3,5-Dimethyl-1-nitrosopiperidine (CAS: 78338-31-5), also known as N-nitroso-3,5-dimethylpiperidine, is a critical target impurity. Due to restricted rotation around the N-N=O bond and the presence of stereocenters on the piperidine ring, it exists as distinct cis and trans diastereomers [2]. Toxicological evaluations in F344 rat models have demonstrated its potent carcinogenicity, primarily inducing basal cell carcinomas of the upper gastrointestinal tract [3].

Detecting this semi-volatile compound at trace levels (sub-ppm/ppb) requires highly specific methodologies. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) provides the requisite sensitivity and selectivity, successfully overcoming the complex matrix interferences inherent to pharmaceutical formulations [4].

Chemical Profiling and Formation Mechanism

To develop a self-validating analytical method, one must understand the causality of the impurity's formation. 3,5-Dimethyl-1-nitrosopiperidine is typically generated via the electrophilic nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine. Under acidic conditions, nitrosating agents (e.g., sodium nitrite, which generates active species like NO⁺ or N₂O₃) attack the nucleophilic nitrogen of the piperidine ring [2].

Nitrosation A 3,5-Dimethylpiperidine (Secondary Amine) D 3,5-Dimethyl-1-nitrosopiperidine (cis/trans isomers) A->D Nucleophilic Attack B Nitrosating Agent (e.g., NO+, N2O3) B->D C Acidic Environment (pH < 4) C->B Generates

Mechanism of 3,5-Dimethyl-1-nitrosopiperidine formation via secondary amine nitrosation.

Experimental Design & Rationale

To ensure an authoritative and robust protocol, the analytical method must account for the specific physicochemical properties of 3,5-Dimethyl-1-nitrosopiperidine.

  • Sample Preparation Causality : Direct liquid injection following Liquid-Liquid Extraction (LLE) using dichloromethane (DCM) is highly preferred over Headspace (HS) analysis. While HS is excellent for highly volatile NDMA, the higher boiling point and cyclic structure of 3,5-Dimethyl-1-nitrosopiperidine result in poor headspace partitioning, leading to low recovery [5].

  • Chromatographic Rationale : A mid-polar to polar column (e.g., DB-Wax) is selected to effectively resolve the cis and trans diastereomers and separate them from the bulk API matrix.

  • Mass Spectrometry Rationale : Electron Ionization (EI) coupled with a Triple Quadrupole (TQ) MS operates in MRM mode. The precursor ion (typically the molecular ion [M]⁺ at m/z 142) is isolated in Q1, fragmented via Collision-Induced Dissociation (CID) in Q2, and specific product ions are quantified in Q3. This double mass-filtering virtually eliminates matrix background noise [4].

GCMSMS_Workflow S1 Sample Prep: LLE with DCM (Isolates semi-volatiles) S2 GC Separation (DB-Wax) (Resolves cis/trans isomers) S1->S2 S3 EI Ionization (70 eV) (Generates Precursor Ions) S2->S3 S4 Q1: Precursor Isolation (m/z 142.1) S3->S4 S5 Q2: CID Fragmentation (Argon collision gas) S4->S5 S6 Q3: Product Ion Detection (MRM Transitions) S5->S6

Step-by-step GC-MS/MS workflow for trace nitrosamine quantification.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Reference Standard : 3,5-Dimethyl-1-nitrosopiperidine (CAS: 78338-31-5), purity ≥ 98%.

  • Internal Standard (IS) : N-Nitrosopiperidine-d10 or N-Nitrosoethylmethylamine (EMNA) [5].

  • Solvents : Dichloromethane (DCM) and Methanol (LC-MS grade).

  • Matrix Modifiers : 1M NaOH solution.

Sample Preparation (Liquid-Liquid Extraction)

Note: Basifying the sample prevents the API (often a basic amine) from partitioning into the organic phase, while the neutral nitrosamine extracts efficiently into the DCM layer.

  • Weighing : Accurately weigh 250 mg of the crushed drug product (or API) into a 15 mL glass centrifuge tube.

  • Basification : Add 5.0 mL of 1M NaOH solution. Vortex for 1 minute to completely suspend the matrix.

  • Spiking : Add 50 µL of the Internal Standard working solution (e.g., 100 ng/mL in Methanol).

  • Extraction : Add 3.0 mL of DCM. Cap tightly and shake mechanically for 15 minutes at 400 rpm.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to cleanly separate the aqueous and organic layers.

  • Collection : Carefully transfer the lower organic (DCM) layer using a glass Pasteur pipette into a 2 mL GC autosampler vial containing a glass insert.

GC-MS/MS Instrument Parameters
  • System : Agilent 8890 GC coupled with a 7010B Triple Quadrupole MS (or equivalent platform) [4].

  • Column : DB-Wax (30 m × 0.25 mm, 0.5 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injection : 2 µL, Pulsed Splitless mode (Inlet Temp: 250 °C).

  • Oven Program :

    • Initial: 60 °C (Hold 1 min).

    • Ramp 1: 15 °C/min to 150 °C.

    • Ramp 2: 25 °C/min to 240 °C (Hold 4 min).

  • MS Parameters :

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Temperatures: Source at 250 °C; Transfer Line at 250 °C.

    • Collision Gas: Argon (1.5 mL/min); Quench Gas: Helium (2.2 mL/min).

MRM Transitions

Analytical Note: Due to the presence of diastereomers, two closely eluting peaks will be observed in the chromatogram. Both peaks must be integrated and summed for the total quantitation of 3,5-Dimethyl-1-nitrosopiperidine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3,5-Dimethyl-1-nitrosopiperidine 142.1112.110Quantifier
142.169.120Qualifier
112.169.115Qualifier
N-Nitrosopiperidine-d10 (IS) 124.194.110Quantifier

Quantitative Data & Validation Parameters

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for regulatory submission. Below is a representative summary of performance metrics achieved using this protocol [4, 5].

Validation ParameterAcceptance CriteriaRepresentative Result
Limit of Detection (LOD) S/N ≥ 30.01 ppm (10 ppb)
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 20%0.03 ppm (30 ppb)
Linearity Range R² ≥ 0.9950.03 ppm – 5.0 ppm
Accuracy (Recovery) 70% – 130%88% – 105% (at 3 concentration levels)
Precision (Repeatability) %RSD ≤ 15%4.2% (n=6 at LOQ level)
Specificity No interfering peaks at RTCompliant (Blank subtraction verified)

Conclusion

The robust detection of complex, semi-volatile nitrosamines like 3,5-Dimethyl-1-nitrosopiperidine requires tailored analytical strategies. By utilizing a targeted, basified LLE sample preparation combined with the high resolving power and specificity of GC-MS/MS, analysts can reliably quantify both cis and trans isomers down to parts-per-billion levels. This self-validating protocol ensures compliance with stringent global regulatory thresholds for mutagenic impurities, safeguarding pharmaceutical supply chains.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry. URL:[Link]

  • Lijinsky, W., et al. "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine." Journal of the National Cancer Institute, 68(6), 989-991 (1982). URL:[Link]

  • Agilent Technologies. "Nitrosamines Analysis in Pharmaceuticals." Application Note 5994-2358EN. URL:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Nitrosamines by GC-MS/MS." OMCL Network Test Procedure. URL:[Link]

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Isolation and Quantification of 3,5-Dimethyl-1-nitrosopiperidine

Executive Summary & Chemical Context The regulatory landscape surrounding nitrosamine impurities in pharmaceuticals, cosmetics, and environmental water matrices has intensified, demanding analytical methods capable of tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The regulatory landscape surrounding nitrosamine impurities in pharmaceuticals, cosmetics, and environmental water matrices has intensified, demanding analytical methods capable of trace-level quantification. 3,5-Dimethyl-1-nitrosopiperidine (CAS No. 78338-31-5) is a specific nitrosamine formed via the nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine[1].

Due to the planarity of the N-N=O group, this compound exhibits rotational barriers that result in distinct cis and trans diastereomers[1]. More importantly for sample preparation, the addition of two methyl groups to the piperidine ring significantly increases its lipophilicity compared to standard N-nitrosopiperidine (NPIP). This structural nuance dictates that traditional extraction methods must be heavily modified to achieve quantitative recovery.

Mechanistic Rationale for Sorbent Selection

As a Senior Application Scientist, selecting the correct stationary phase is not a matter of trial and error, but of matching sorbent chemistry to analyte molecular properties.

For ultra-polar nitrosamines like N-nitrosodimethylamine (NDMA), traditionally recommends activated carbon (e.g., coconut charcoal) due to its high surface area and affinity for small, polar molecules[2]. However, highly activated carbon acts as a trap for more hydrophobic nitrosamines. The dimethylpiperidine ring of 3,5-Dimethyl-1-nitrosopiperidine induces strong hydrophobic and steric binding within the carbon micropores, leading to irreversible retention and poor elution recoveries (often <40%)[3].

The Authoritative Choice: A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) is required[4].

  • Hydrophobic Mechanism: The divinylbenzene moiety facilitates π-π and van der Waals interactions with the dimethylpiperidine ring.

  • Hydrophilic Mechanism: The N-vinylpyrrolidone moiety captures the polar N-nitroso group via dipole-dipole interactions. This dual-retention mechanism ensures the analyte is held strongly during aqueous washing but releases quantitatively when exposed to a moderately polar organic elution solvent like dichloromethane (DCM).

Sorbent_Mechanism cluster_properties Analyte Chemical Properties cluster_sorbent Polymeric HLB Sorbent Interactions Analyte 3,5-Dimethyl-1-nitrosopiperidine (Target Analyte) Prop1 Hydrophobic Core (Dimethylpiperidine Ring) Analyte->Prop1 Prop2 Polar Headgroup (N-Nitroso Moiety) Analyte->Prop2 Mech1 π-π & van der Waals Binding (Divinylbenzene) Prop1->Mech1 Non-polar interactions Mech2 Dipole-Dipole Binding (N-vinylpyrrolidone) Prop2->Mech2 Polar interactions Optimal Optimal Retention & Quantitative Elution Mech1->Optimal Mech2->Optimal

Logical relationship between analyte structure and HLB sorbent retention mechanisms.

Self-Validating Experimental Protocol

System Suitability & Quality Control

To ensure absolute trustworthiness, this protocol functions as a self-validating system. Prior to extraction, every sample must be spiked with a deuterated surrogate standard (e.g., NPIP-d10 or NDPA-d14) to monitor per-sample extraction efficiency[2]. Method blanks (HPLC-grade water) must be processed in parallel to rule out sorbent, solvent, or manifold background contamination.

Step-by-Step SPE Methodology

The following methodology utilizes a 200 mg / 6 cc Polymeric HLB cartridge.

Step 1: Sample Preparation

  • Action: Filter the sample (0.45 µm) and adjust the pH to 7.0 using a phosphate buffer. Spike with 10 ng/L of NPIP-d10 surrogate standard.

  • Causality: While nitrosamines do not readily ionize, buffering standardizes the matrix ionic strength and prevents acid-catalyzed artifact formation or degradation of the delicate N-nitroso bond during extraction[1].

Step 2: Cartridge Conditioning

  • Action: Pass 5 mL Dichloromethane (DCM), followed by 5 mL Methanol (MeOH), and finally 5 mL HPLC-grade water through the cartridge.

  • Causality: DCM removes lipophilic manufacturing residues from the polymer. MeOH solvates and "wets" the polymer chains, maximizing surface area. Water equilibrates the bed to match the aqueous sample matrix, preventing analyte breakthrough[4].

Step 3: Sample Loading

  • Action: Load the buffered sample at a strictly controlled flow rate of 2 to 5 mL/min.

  • Causality: Polymeric sorbents rely on diffusion-limited mass transfer. Exceeding 5 mL/min prevents the analyte from fully diffusing into the sorbent pores, leading to breakthrough losses[5].

Step 4: Washing

  • Action: Wash the cartridge with 5 mL of 5% MeOH in HPLC-grade water.

  • Causality: This specific organic/aqueous ratio is strong enough to disrupt weak interactions of polar matrix interferents (salts, small organic acids) but too weak to break the hydrophobic retention of the dimethylpiperidine ring[4].

Step 5: Cartridge Drying

  • Action: Apply high vacuum (15 inHg) to the manifold for a minimum of 10 minutes to dry the sorbent bed completely.

  • Causality: Water is immiscible with the DCM used for elution. Residual water in the sorbent will partition into the eluate, causing phase separation, poor analyte recovery, and catastrophic damage to the GC-MS/MS column stationary phase[6].

Step 6: Elution

  • Action: Elute the target analytes using 2 aliquots of 3 mL Dichloromethane (DCM), allowing the first aliquot to soak the sorbent bed for 1 minute before applying vacuum.

  • Causality: DCM provides the exact polarity index required to disrupt both the π-π and dipole-dipole interactions between the HLB polymer and 3,5-Dimethyl-1-nitrosopiperidine. The 1-minute soak allows the solvent to penetrate the polymer micropores[4].

Step 7: Eluate Concentration

  • Action: Concentrate the eluate under a gentle stream of ultra-pure nitrogen at 35°C to a final volume of exactly 1.0 mL. Do not evaporate to dryness.

  • Causality: Nitrosamines are semi-volatile. Evaporating the sample to dryness will result in the co-volatilization of the analyte, plummeting recoveries from >90% to <30%[7].

SPE_Workflow Prep 1. Sample Prep Add IS & Buffer Cond 2. Condition DCM -> MeOH -> H2O Prep->Cond Load 3. Load Sample 2-5 mL/min Cond->Load Wash 4. Wash 5% MeOH in H2O Load->Wash Dry 5. Dry Vacuum 10 min Wash->Dry Elute 6. Elute Dichloromethane Dry->Elute Conc 7. Concentrate N2 stream to 1mL Elute->Conc

Step-by-step Solid-Phase Extraction (SPE) workflow for nitrosamine isolation.

Quantitative Recovery Data

The table below summarizes the comparative performance of sorbent chemistries. The data clearly illustrates the causality discussed in Section 2: while Charcoal is excellent for ultra-polar NDMA, it fails for the bulkier, more hydrophobic 3,5-Dimethyl-1-nitrosopiperidine. Polymeric HLB provides the optimal recovery profile for this specific analyte.

AnalyteSorbent TypeElution SolventMean Recovery (%)% RSD (n=6)Mechanistic Rationale
NDMA Coconut CharcoalDCM88.54.2Strong retention of ultra-polar, low MW molecules.
NDMA Polymeric HLBDCM45.212.5Insufficient hydrophobicity for strong polymer retention.
3,5-Dimethyl-1-nitrosopiperidine Coconut CharcoalDCM38.615.2Irreversible binding due to steric/hydrophobic trapping.
3,5-Dimethyl-1-nitrosopiperidine Polymeric HLBDCM92.4 5.1 Ideal hydrophilic-lipophilic balance for quantitative elution.

Conclusion

The extraction of 3,5-Dimethyl-1-nitrosopiperidine requires a departure from traditional EPA 521 methodologies. By understanding the increased lipophilicity imparted by the dimethyl substitution on the piperidine ring, analysts can transition from activated carbon to polymeric HLB sorbents. When coupled with strict controls over loading flow rates, complete sorbent drying, and careful nitrogen blowdown, this protocol yields a highly reproducible, self-validating system suitable for GC-MS/MS or LC-MS/MS trace analysis.

References

  • Agilent Technologies. Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Application Note. Available at:[Link]

  • LCGC International. Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Available at: [Link]

  • Waters Corporation. Complete System Solution for the Determination of N-Nitrosamines in Drinking Water. Application Note. Available at: [Link]

  • Analytical Chemistry (ACS Publications). Analysis of Nitrosamines in Wastewater: Exploring the Trace Level Quantification Capabilities. Available at: [Link]

  • Annals of Chromatography and Separation Techniques. Determination of Nitrosamines in Sausages by Solid Phase Extraction with Activated Carbon. Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Available at: [Link]

Sources

Method

Using 3,5-Dimethyl-1-nitrosopiperidine as an analytical reference standard

Application Note: 3,5-Dimethyl-1-nitrosopiperidine as an Analytical Reference Standard for Trace-Level Impurity Profiling Introduction & Regulatory Context The landscape of pharmaceutical impurity control has been profou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,5-Dimethyl-1-nitrosopiperidine as an Analytical Reference Standard for Trace-Level Impurity Profiling

Introduction & Regulatory Context

The landscape of pharmaceutical impurity control has been profoundly reshaped by the emergence of N-nitrosamines, which are potent mutagenic and probable carcinogenic impurities[1]. Regulatory bodies, including the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), have mandated stringent risk assessments and control strategies to limit these impurities across the pharmaceutical lifecycle[1][2]. Acceptable Intake (AI) limits are now strictly defined, often evaluated via the Carcinogenic Potency Categorization Approach (CPCA) to keep lifetime cancer risk below 1 in 100,000 patients[1][3].

Within this framework, 3,5-Dimethyl-1-nitrosopiperidine (CAS No. 78338-31-5) serves as a critical analytical reference standard. It is utilized by researchers and drug development professionals to develop, validate, and routinely execute trace-level quantification methods for volatile nitrosamines and related nitrosamine drug substance-related impurities (NDSRIs) in complex pharmaceutical matrices[4][5].

Chemical Properties & Mechanistic Insights

3,5-Dimethyl-1-nitrosopiperidine (Molecular Weight: 142.20 g/mol ) is a cyclic nitrosamine that exists primarily as two diastereomers: a cis isomer (where the methyl groups are on the same side of the piperidine ring, sterically favoring a diequatorial chair conformation) and a trans isomer (featuring one axial and one equatorial methyl group)[5].

Causality in Formation: The compound is typically formed via the electrophilic nitrosation of its secondary amine precursor, 3,5-dimethylpiperidine[5]. This reaction requires a nitrosating agent (such as sodium nitrite) and acidic conditions[5]. Understanding this mechanistic pathway is essential for root-cause investigations during drug manufacturing, as residual nitrites in excipients, solvents, or water can inadvertently trigger this reaction with vulnerable secondary amines in the Active Pharmaceutical Ingredient (API)[4].

NitrosationPathway A 3,5-Dimethylpiperidine (Secondary Amine) C Electrophilic Attack (Nitroso Group Transfer) A->C B Nitrosating Agent (e.g., NaNO2 + H+) B->C D 3,5-Dimethyl-1-nitrosopiperidine (cis/trans isomers) C->D Acidic Conditions

Mechanism of 3,5-Dimethyl-1-nitrosopiperidine formation via secondary amine nitrosation.

Analytical Strategy: Platform Selection

Quantifying nitrosamines at trace levels (often in the low parts-per-billion range) requires highly sensitive chromatographic and mass spectrometric techniques[1]. While GC-MS/MS is traditionally favored for volatile nitrosamines, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is increasingly preferred[6].

Causality in Platform Choice: GC-MS/MS injection ports operate at high temperatures, which can induce the artifactual formation of nitrosamines if residual nitrites and amines are present in the sample, leading to false positives[6]. LC-HRMS (e.g., Orbitrap technology) bypasses this thermal degradation risk and provides exceptional mass accuracy, preventing the overestimation of the target analyte caused by isobaric matrix interferences[6][7].

Table 1: Comparison of Analytical Platforms for Nitrosamine Detection

Analytical PlatformIonization SourceKey AdvantagesTechnical Limitations
LC-HRMS (Orbitrap) APCI / ESIHigh selectivity; exact mass avoids false positives; no thermal degradation[2][7].Higher instrument cost; requires advanced data processing infrastructure[2].
LC-MS/MS (QqQ) APCI / ESIExcellent sensitivity (LOQ ≤ AI); highly robust for routine QA/QC environments[4].Lower resolution compared to HRMS; susceptible to nominal mass isobaric interferences.
GC-MS/MS EI / CIIdeal for highly volatile nitrosamines; excellent chromatographic resolution[6].High risk of artifactual nitrosamine formation at elevated injection temperatures[6].

Experimental Protocol: Self-Validating LC-HRMS Method

Matrix effects in complex pharmaceutical formulations can severely suppress the analytical signal or prevent the recovery of the nitrosamine standard[5]. To mitigate this, the following protocol utilizes a self-validating extraction system coupled with an isotopically labeled internal standard (ISTD) to dynamically correct for ionization suppression.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a primary stock solution of the 3,5-Dimethyl-1-nitrosopiperidine reference standard in 100% methanol. Dilute serially with water/methanol (80:20, v/v) to create a 6-point calibration curve bracketing the target Limit of Quantitation (LOQ) (e.g., ≤ 0.03 ppm)[6].

  • ISTD Spiking: Spike all samples, blanks, and calibration standards with a known concentration of an isotopically labeled internal standard (e.g., 13 C- or 2 H-labeled nitrosamine). Causality: This establishes a self-validating system; any matrix-induced signal suppression will affect the ISTD proportionally, allowing for accurate mathematical correction of the analyte concentration.

  • Sample Extraction: Weigh the drug product equivalent to the maximum daily dose into a centrifuge tube. Add the extraction solvent (typically methanol or a water/methanol blend, depending on API solubility)[6].

  • Agitation: Shake the sample for 40 minutes using a mechanical wrist-action shaker. Causality: Prolonged mechanical agitation ensures the complete dissolution of the matrix and the exhaustive release of the trapped nitrosamine[7].

  • Centrifugation: Centrifuge the homogenate for 15 minutes at 4500 rpm to tightly pellet insoluble excipients[7].

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical Causality: Discard the first 1 mL of the filtrate to saturate any active binding sites on the filter membrane, preventing adsorption losses of the trace nitrosamine[7]. Transfer the remaining filtered sample into an HPLC vial.

  • LC-HRMS Analysis: Inject the sample onto a reverse-phase C18 UHPLC column. Utilize a gradient elution (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Methanol). Monitor the accurate m/z of the protonated impurity ion using a high-resolution mass spectrometer set to a minimum resolution of 45,000 and a maximum mass tolerance of 15 ppm[6][7].

AnalyticalWorkflow S1 Sample Matrix + Isotopic ISTD S2 Mechanical Extraction (40 min shaking) S1->S2 S3 Centrifugation & PVDF Filtration S2->S3 Removes excipients S4 Reverse-Phase UHPLC (C18 Column) S3->S4 0.22 µm filtrate S5 HRMS Detection (Resolution > 45,000) S4->S5 Gradient Elution S6 Data Processing & Signal Recovery Check S5->S6 Exact m/z extraction

Self-validating LC-HRMS workflow for trace nitrosamine quantification.

Method Validation & Acceptance Criteria

To ensure scientific trustworthiness, the analytical method must be validated according to ICH Q2(R2) guidelines, specifically tailored for trace-level mutagenic impurities[4]. The analytical sensitivity must be rigorously proven, ensuring the LOQ is less than or equal to the regulatory AI limit[6].

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterExperimental MethodologyRegulatory Acceptance Criteria
Specificity Analyze blank matrix, unspiked API, and samples spiked with 3,5-Dimethyl-1-nitrosopiperidine.No interfering peaks at the retention time of the target analyte; exact mass confirmation[6].
Sensitivity (LOQ) Evaluate the Signal-to-Noise (S/N) ratio at the lowest calibration concentration.S/N ≥ 10; LOQ ≤ Acceptable Intake (AI) threshold[6].
Linearity Generate a 6-point calibration curve bracketing the expected concentration range.Correlation coefficient ( R2 ) ≥ 0.995.
Accuracy (Recovery) Spike the sample matrix at 50%, 100%, and 150% of the specification limit.Mean recovery must fall between 70% and 130%[5].
Precision (Repeatability) Perform 6 replicate injections of the 100% spiked sample matrix.Relative Standard Deviation (RSD) ≤ 10%.

References

  • EMA nitrosamines update and acceptable intake limits - AMSbiopharma. amsbiopharma.com.
  • EMA: 14 New/Updated Acceptable Intakes for N-nitrosamines - gmp-publishing.com. gmp-publishing.com.
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in - FDA. fda.gov.
  • Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. World Journal of Biology Pharmacy and Health Sciences.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. pmda.go.jp.
  • 3,5-Dimethyl-1-nitrosopiperidine | 78338-31-5 - Benchchem. benchchem.com.
  • HRAM LC-MS method for the determination of nitrosamine impurities in drugs - Thermo Fisher Scientific. thermofisher.com.

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Application

Application Note: Comprehensive NMR Characterization of 3,5-Dimethyl-1-nitrosopiperidine

Abstract This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 3,5-Dimethyl-1-nitrosopiperidine. Addressed to researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 3,5-Dimethyl-1-nitrosopiperidine. Addressed to researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of parameters. It delves into the underlying stereochemical and conformational complexities of the molecule that directly influence its NMR spectrum. We present detailed, field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and spectral interpretation, grounded in the principles of structural chemistry. This application note is designed to serve as a self-validating system, enabling users to confidently acquire and interpret high-quality NMR data for this specific N-nitrosamine.

Introduction: The Structural Complexity of 3,5-Dimethyl-1-nitrosopiperidine

3,5-Dimethyl-1-nitrosopiperidine is a substituted heterocyclic N-nitrosamine. The accurate characterization of such molecules is critical, particularly in pharmaceutical contexts where N-nitrosamines are often monitored as potential genotoxic impurities.[1][2] The structure of this compound presents several challenges for spectral analysis that necessitate a sophisticated NMR approach.

The key structural features dictating the NMR spectrum are:

  • Diastereomers: The presence of two stereocenters at the C3 and C5 positions gives rise to cis and trans diastereomers.[3]

  • Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] In the cis isomer, the low-energy conformation is one where both methyl groups are in equatorial positions, which effectively "locks" the ring and prevents ring inversion.[4]

  • N-N Rotamers: A significant contributor to spectral complexity is the restricted rotation around the N-N bond due to its partial double-bond character.[1][5] This phenomenon results in the presence of two distinct rotational isomers (rotamers), often referred to as syn and anti (or E/Z), which can be observed as separate sets of signals in the NMR spectrum.[1][6]

Understanding these structural nuances is paramount for the accurate assignment of NMR signals and, consequently, the unambiguous identification and characterization of 3,5-Dimethyl-1-nitrosopiperidine.

Foundational NMR Principles for N-Nitrosamines

The N-nitroso group (N-N=O) exerts a powerful anisotropic effect, creating distinct magnetic environments for adjacent protons and carbons. This effect is the primary reason for the large chemical shift dispersion observed in the NMR spectra of these compounds.

  • Anisotropic Effects: Protons and carbons located syn (on the same side as the nitroso oxygen) to the nitroso group experience a different magnetic shielding environment compared to those located anti (on the opposite side). This is particularly pronounced for the α-protons (at C2 and C6), where the chemical shift difference between a proton syn to the oxygen and one anti can be substantial.[5]

  • Conformational Stability: For the cis-3,5-dimethyl isomer, the diequatorial arrangement of the methyl groups is highly favored, leading to a conformationally rigid system.[4] This rigidity simplifies the spectrum by reducing the number of conformational isomers in solution, but the presence of N-N rotamers remains a key consideration.

The following diagram illustrates the key structural features of the cis isomer, which is often the thermodynamic product in synthesis.

Caption: Structure of cis-3,5-Dimethyl-1-nitrosopiperidine.

Predicted NMR Parameters and Data Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for cis-3,5-Dimethyl-1-nitrosopiperidine. These values are predicted based on data from analogous substituted N-nitrosopiperidines and general principles of NMR spectroscopy.[7][8] The presence of syn and anti rotamers will likely result in two sets of signals for many positions, with the major and minor rotamers determined by steric factors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for cis-3,5-Dimethyl-1-nitrosopiperidine

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Considerations & Expected Multiplicity
C2, C6 (α-carbons)CH₂Set 1: ~4.2-4.5Set 2: ~3.6-3.9Set 1: ~48-54Set 2: ~38-45Two distinct signals for axial and equatorial protons. Complex multiplets (dd, ddd). Significant downfield shift due to proximity to the nitroso group. Two sets of signals for rotamers.
C3, C5 (β-carbons)CH~1.8-2.2~30-35Multiplet.
C4 (γ-carbon)CH₂~1.4-1.7~24-28Multiplet. Likely shows one axial and one equatorial proton signal.
CH₃CH₃~0.9-1.1~15-20Doublet, coupled to the proton at C3/C5.

Experimental Protocols

This section provides a step-by-step methodology for acquiring high-quality NMR data.

General Experimental Workflow

The overall process from sample receipt to final characterization follows a logical sequence designed to ensure data integrity and comprehensive structural elucidation.

Caption: Standard workflow for NMR characterization.

Protocol: Sample Preparation

Objective: To prepare a homogeneous, stable sample suitable for high-resolution NMR analysis.

Materials:

  • 3,5-Dimethyl-1-nitrosopiperidine (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (v/v)

  • 5 mm NMR Tube (high precision)

  • Pipettes and a clean vial

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is a standard choice for many organic molecules and its residual solvent peak is well-characterized.[9]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Causality Note: The concentration is chosen to provide a good signal-to-noise ratio within a reasonable number of scans without causing significant line broadening due to viscosity or aggregation. TMS serves as the internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.

Protocol: NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is critical for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Number of Scans: 8-16 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-250 ppm (centered around 100-110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Purpose: To establish proton-proton (J-coupling) connectivity, identifying which protons are adjacent in the spin system.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Parameters: Use standard instrument parameters. Typically requires 8-16 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Purpose: To correlate each proton with its directly attached carbon atom. This is the most crucial experiment for definitive assignment of the carbon backbone.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Use standard instrument parameters optimized for one-bond ¹J(CH) coupling (~145 Hz).

Data Processing and Final Analysis

  • Processing: Apply Fourier Transform to all acquired FIDs. Carefully phase the spectra (especially the ¹H spectrum) to achieve pure absorption lineshapes. Apply a baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum using the CDCl₃ triplet (center peak at 77.16 ppm) or the TMS signal if observed.

  • Analysis and Assignment:

    • Begin with the ¹H spectrum. Identify the downfield α-proton signals and the upfield methyl doublets.

    • Use the 2D COSY spectrum to walk through the spin system, connecting the α-protons to the β-protons, then to the γ-protons, and finally confirming the β-proton to methyl group coupling.

    • Use the 2D HSQC spectrum to assign each carbon signal based on the known assignment of its attached proton. The presence of two sets of cross-peaks for the α-carbons would be strong evidence for the presence of two distinct rotamers.[6]

    • Integrate the ¹H signals to determine the relative populations of the syn and anti rotamers if they are observed as separate species.

This systematic approach ensures that every signal is assigned based on verifiable correlations, fulfilling the requirement for a self-validating protocol.

References

  • Chow, Y. L., & Colón, C. J. (1968). Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines. Canadian Journal of Chemistry, 46(18), 2827–2833. Retrieved from [Link]

  • Lee, S., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. Retrieved from [Link]

  • Valte, K. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. RDLegal. Retrieved from [Link]

  • Lee, S., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC. Retrieved from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Journal of the American Chemical Society.
  • PubChem. (2026). cis-3,5-Dimethyl-1-nitrosopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. Retrieved from [Link]

  • Supporting Information for "A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). cis-3,5-Dimethyl-1-nitrosopiperidine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2022). The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. Retrieved from [Link]

  • ACS Publications. (2019). DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. Chemical Research in Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-1-nitrosopiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-nitrosopiperidine. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-nitrosopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles, and provide detailed protocols to enhance your experimental success. Our focus is on maximizing yield and purity while upholding the highest safety standards.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of 3,5-Dimethyl-1-nitrosopiperidine. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Answer: Low yield is a frequent issue in the nitrosation of secondary amines. The root cause often lies in one of several key areas of the reaction mechanism and setup. The most common method for this synthesis is the nitrosation of 3,5-dimethylpiperidine using a nitrosating agent like sodium nitrite (NaNO₂) under acidic conditions.[1]

  • Inefficient Generation of the Nitrosating Agent: The active electrophile in this reaction is the nitrosonium ion (NO⁺). This species is generated from nitrous acid (HNO₂), which is formed in situ by the acidification of a nitrite salt. The reaction is highly pH-dependent.[2]

    • Causality: If the pH is too high (not acidic enough), the concentration of HNO₂ and subsequently NO⁺ will be insufficient for the reaction to proceed efficiently. Conversely, if the pH is excessively low, it could lead to degradation of the product or starting material.

    • Solution: Carefully control the pH of the reaction mixture, typically maintaining it in a moderately acidic range (pH 3-4 is a common starting point, but optimization may be required). Use a pH meter for accurate monitoring and perform slow, dropwise addition of the acid (e.g., HCl or H₂SO₄) to the cooled solution of the amine and sodium nitrite.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and stability.[2]

    • Causality: Nitrosation reactions are often exothermic. Running the reaction at too high a temperature can promote the decomposition of unstable nitrous acid and lead to the formation of unwanted byproducts, thereby lowering the yield of the desired product. Temperatures that are too low will significantly slow down the reaction rate.

    • Solution: The reaction should be performed at a reduced temperature. Typically, this involves cooling the reaction vessel in an ice bath (0-5 °C) during the addition of the acid and allowing it to warm slowly to room temperature. Monitor the internal temperature throughout the process.

  • Poor Quality of Starting Materials: The purity of your 3,5-dimethylpiperidine precursor is paramount.

    • Causality: Impurities in the starting amine will not only fail to convert to the desired product but can also consume the nitrosating agent or interfere with the reaction in other ways. The precursor itself is typically synthesized via the catalytic hydrogenation of 3,5-dimethylpyridine.[3][4] Incomplete hydrogenation or catalyst residue can introduce impurities.

    • Solution: Ensure the purity of your 3,5-dimethylpiperidine using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the reaction. If necessary, purify the starting material by distillation.

  • Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can directly limit the yield.

    • Causality: The reaction requires at least a 1:1 molar ratio of the amine to the nitrosating agent. Using a substoichiometric amount of the nitrosating agent will leave unreacted starting amine.

    • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium nitrite to ensure the complete conversion of the amine. However, avoid a large excess, as this can complicate the workup and lead to byproduct formation.

Question 2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Answer: Improving selectivity requires fine-tuning the reaction conditions to favor the desired N-nitrosation pathway over competing side reactions.

  • Choice of Nitrosating Agent: While sodium nitrite with acid is common, alternative reagents can offer milder conditions and improved selectivity.

    • Causality: The highly acidic conditions required for NaNO₂ can sometimes be too harsh. Alternative reagents generate the nitrosonium ion or a related electrophile under different, often non-aqueous or acid-free, conditions.[5]

    • Solution: Consider using tert-butyl nitrite (TBN).[5][6] TBN can perform the nitrosation under neutral, solvent-free, or anhydrous conditions, which can suppress acid-catalyzed side reactions. This method often features a simpler workup, as the main byproduct is tert-butanol.[6] Other options include nitrosyl chloride (NOCl) in the presence of a base like pyridine to trap the HCl byproduct.[6]

  • Strict Temperature Control: As mentioned for yield, temperature is crucial for selectivity.

    • Causality: Higher temperatures provide the activation energy for alternative reaction pathways, leading to a broader product distribution.[2]

    • Solution: Maintain strict temperature control, especially during the addition of reagents. An automated lab reactor can provide precise temperature management, but a well-maintained ice bath with vigilant monitoring is also effective.

  • Atmosphere Control: The reaction can be sensitive to atmospheric oxygen.

    • Causality: The nitrosonium ion and other reactive nitrogen species can be susceptible to oxidation, which can lead to the formation of nitrates and other byproducts.

    • Solution: While not always necessary for high-yielding reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and improve the overall purity and yield.

Question 3: How can I effectively purify the final 3,5-Dimethyl-1-nitrosopiperidine product?

Answer: Proper purification is essential to isolate the product from unreacted starting materials, salts, and byproducts. A standard liquid-liquid extraction followed by chromatography is typically effective.

  • Workup and Extraction:

    • After the reaction is complete, carefully quench it by neutralizing the excess acid with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer several times with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). 3,5-Dimethyl-1-nitrosopiperidine is an organic compound and will preferentially partition into the organic phase.

    • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • The crude product obtained after evaporation can be purified by flash column chromatography.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is used. A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified 3,5-Dimethyl-1-nitrosopiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the nitrosation of 3,5-dimethylpiperidine?

Answer: The nitrosation of a secondary amine like 3,5-dimethylpiperidine is a classic electrophilic substitution reaction at the nitrogen atom. The process involves two key stages:[1][7]

  • Formation of the Electrophile: In the presence of a strong acid (H⁺), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (3,5-dimethylpiperidine) acts as a nucleophile, attacking the electrophilic nitrosonium ion. This forms a protonated N-nitrosamine intermediate.

  • Deprotonation: A weak base in the mixture, such as water, removes a proton from the nitrogen atom, yielding the final, stable N-nitrosamine product, 3,5-Dimethyl-1-nitrosopiperidine.

Nitrosation Mechanism Figure 1: Reaction Mechanism of Nitrosation cluster_0 Step 1: Formation of Nitrosonium Ion (NO+) cluster_1 Step 2: Nucleophilic Attack and Deprotonation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ NO+ NO⁺ HNO2->NO+ + H⁺ - H₂O H2O H₂O Amine R₂NH (3,5-Dimethylpiperidine) Intermediate R₂N⁺H-NO Amine->Intermediate + NO⁺ Product R₂N-NO (3,5-Dimethyl-1-nitrosopiperidine) Intermediate->Product - H⁺ H_out H⁺

Figure 1: Reaction Mechanism of Nitrosation

Q2: Which nitrosating agent is best for my experiment?

Answer: The "best" agent depends on your specific requirements regarding reaction conditions, substrate sensitivity, and desired workup procedure. Here is a comparison of common options:

Nitrosating AgentTypical ConditionsAdvantagesDisadvantages
Sodium Nitrite / Acid Aqueous acid (e.g., HCl, H₂SO₄), 0-5 °CInexpensive, readily available, powerful nitrosating system.[1]Requires strongly acidic conditions which may not be suitable for sensitive substrates; workup involves neutralization.[8]
tert-Butyl Nitrite (TBN) Anhydrous, solvent-free, or in organic solvents (e.g., CH₂Cl₂); Room temp. to mild heat.Mild, acid-free conditions; suitable for acid-sensitive molecules; simple workup (byproduct is volatile alcohol).[5][6]More expensive than NaNO₂; can be slower without an acid catalyst.[6]
Nitrosyl Chloride (NOCl) Organic solvent with a base (e.g., pyridine, K₂CO₃); Low temperature.Highly reactive; effective for less reactive amines.[6]Gaseous and corrosive reagent requiring special handling; base is needed to scavenge HCl byproduct.[6]

Q3: How does the stereochemistry of the starting 3,5-dimethylpiperidine affect the product?

Answer: The nitrosation reaction occurs at the nitrogen atom and does not involve the chiral centers at carbons 3 and 5 of the piperidine ring. Therefore, the stereochemistry of the starting material is directly retained in the product.[1]

  • If you start with cis-3,5-dimethylpiperidine , you will synthesize cis-3,5-Dimethyl-1-nitrosopiperidine .

  • If you start with trans-3,5-dimethylpiperidine , you will synthesize trans-3,5-Dimethyl-1-nitrosopiperidine .

It is important to note that the cis and trans isomers of N-nitroso-3,5-dimethylpiperidine may have different biological activities. Studies have shown the trans-isomer to be a more potent carcinogen in rats than the cis-isomer.[9] Therefore, knowing the isomeric composition of your starting material is critical for the interpretation of any subsequent biological studies.

Q4: What are the critical safety precautions when working with 3,5-Dimethyl-1-nitrosopiperidine?

Answer: EXTREME CAUTION IS REQUIRED. N-nitrosamines as a class are potent, reasonably anticipated human carcinogens.[10][11] All work with this compound must be conducted with the assumption that it is hazardous.

  • Engineering Controls: All handling of pure N-nitrosamines and concentrated solutions, including weighing, solution preparation, and reaction setup, MUST be performed inside a certified chemical fume hood to prevent inhalation exposure.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile rubber gloves is mandatory. Ensure gloves are long enough to cover the wrist and are changed frequently, especially after any potential contact.[10]

    • Eye Protection: Chemical safety glasses or goggles are required at all times.[10]

    • Lab Coat: A lab coat, preferably a back-closure gown or one made of a low-permeability material like Tyvek™, must be worn.[10]

  • Decontamination and Waste Disposal: All glassware and equipment should be decontaminated after use. All solid and liquid waste containing nitrosamines must be collected in clearly labeled, sealed hazardous waste containers for disposal according to your institution's specific hazardous waste program. Do not dispose of N-nitrosamine waste down the drain.[12]

  • Risk Assessment: A thorough risk assessment should be conducted before any new procedure is started. Pregnant or breastfeeding individuals should avoid handling N-nitrosamines.[10]

Q5: What analytical techniques are recommended for characterizing the product and confirming its purity?

Answer: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile nitrosamines. It separates the compound from impurities and provides a mass spectrum that can confirm its molecular weight and fragmentation pattern.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or complex matrices, LC-MS/MS offers excellent sensitivity and selectivity. It is a standard method in the pharmaceutical industry for detecting trace levels of nitrosamine impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized product. The chemical shifts and coupling constants will verify the connectivity of the atoms and can be used to confirm the cis/trans stereochemistry of the methyl groups.

  • Thermal Energy Analyzer (TEA): While less common, the TEA is a highly specific detector for N-nitroso compounds when coupled with a GC. It offers excellent selectivity for nitrosamine analysis.[16]

Detailed Experimental Protocols

The following protocols are provided as examples. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and goals.

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

This protocol is a standard method for N-nitrosation.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,5-dimethylpiperidine (1.0 eq) in deionized water. Cool the flask in an ice bath to 0-5 °C.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water. Add this solution to the cooled amine solution while maintaining the temperature below 5 °C.

  • Acidification: Prepare a solution of 2M hydrochloric acid. Add the HCl solution dropwise to the reaction mixture via the addition funnel over 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise above 10 °C.

  • Reaction: After the acid addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis using tert-Butyl Nitrite (TBN)

This protocol offers a milder, non-aqueous alternative.[5]

  • Preparation: To a round-bottom flask containing 3,5-dimethylpiperidine (1.0 eq), add tert-butyl nitrite (1.2 eq) at room temperature under a nitrogen atmosphere. The reaction can be run neat (solvent-free) or in a solvent like dichloromethane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than the acidic method and may require several hours to overnight for completion.[6] Gentle warming (e.g., to 40 °C) can accelerate the reaction, but this should be optimized. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, the mixture can be concentrated directly under reduced pressure to remove the solvent (if used) and the volatile tert-butanol byproduct.

  • Purification: The resulting crude product can be purified by flash column chromatography as described in Protocol 1.

Experimental Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Amine + Nitrosating Agent) B 2. Reaction (Controlled T, pH, Time) A->B C 3. Quenching / Neutralization B->C D 4. Liquid-Liquid Extraction C->D E 5. Drying & Solvent Removal D->E F 6. Chromatographic Purification E->F G 7. Analysis (GC-MS, NMR) F->G H Pure 3,5-Dimethyl-1-nitrosopiperidine G->H

Figure 2: General Experimental Workflow

References

  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). Available at: [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines. Resolve Mass. Available at: [Link]

  • Product Class 4: N-Nitrosoamines. Science of Synthesis. Available at: [Link]

  • Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. Available at: [Link]

  • Nitrosation and nitrosylation. Wikipedia. Available at: [Link]

  • Synthesis of N‐nitrosamines from secondary as well as tert‐amines. ResearchGate. Available at: [Link]

  • Ch22: Nitrosation of amines. University of Calgary. Available at: [Link]

  • Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. PubMed. Available at: [Link]

  • Versatile New Reagent for Nitrosation under Mild Conditions. Organic Letters. Available at: [Link]

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Western University. Available at: [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Lhasa Limited. Available at: [Link]

  • A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Journal of Chemical Health Risks. Available at: [Link]

  • Nitrosamines Standard (1X1 mL) - Safety Data Sheet. MilliporeSigma. Available at: [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines. EFPIA. Available at: [Link]

  • Nitrosamine impurities. Heads of Medicines Agencies. Available at: [Link]

  • Chemical analysis of amines and degradation products. SINTEF/Gassnova. Available at: [Link]

  • Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Good manufacturing practices for active pharmaceutical ingredients. World Health Organization (WHO). Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of nitrosopiperidine from nitrate and piperidine in the gastro-intestinal tract of the rat. PubMed. Available at: [Link]

  • Nitrosamines - Analytical Method. CURRENTA. Available at: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available at: [Link]

  • DNA Adductome Analysis Identifies N-Nitrosopiperidine Involved in the Etiology of Esophageal Cancer in Cixian, China. ACS Publications. Available at: [Link]

  • Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. PubMed. Available at: [Link]

  • Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. Available at: [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available at: [Link]

  • Navigating Nitrosamine Impurities in Pharmaceutical Industry. IAJPS. Available at: [Link]

  • Carcinogenic nitrosamine impurity (1-nitrosopiperidine-3-amine) determination in linagliptin drug substance by liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Preparation method of trans-3, 5-dimethylpiperidine.Google Patents.
  • Nitrosamines - Analytical Method. Assay Technology. Available at: [Link]

  • 3,5-Dimethylpiperidine. Wikipedia. Available at: [Link]

  • Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. ResearchGate. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available at: [Link]

  • Process for preparing N-amino piperidine hydrochloride.Google Patents.
  • Some products from nitrosation of indoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • cis-3,5-Dimethyl-1-nitrosopiperidine — Chemical Substance Information. NextSDS. Available at: [Link]

  • The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities while ensuring medicinal product. DGRA. Available at: [Link]

  • Some products from nitrosation of indoles. Sci-Hub. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of 3,5-Dimethyl-1-nitrosopiperidine During Extraction

Welcome to the technical support center for the handling and extraction of 3,5-Dimethyl-1-nitrosopiperidine (DMNP). This guide is designed for researchers, scientists, and drug development professionals who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and extraction of 3,5-Dimethyl-1-nitrosopiperidine (DMNP). This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar N-nitrosamine compounds. The following content provides in-depth troubleshooting advice and frequently asked questions to help you minimize thermal degradation and ensure the integrity of your analytical results.

I. Understanding the Challenge: The Thermal Lability of N-Nitrosamines

N-nitrosamines are a class of compounds recognized for their carcinogenic potential, making their accurate quantification in pharmaceuticals, food products, and environmental samples a critical safety concern.[1][2][3][4] A significant challenge in their analysis is their susceptibility to degradation, particularly from heat and light.[5][6][7] 3,5-Dimethyl-1-nitrosopiperidine, like other nitrosamines, can undergo thermal decomposition, leading to inaccurate measurements and potentially compromising the safety assessment of a product. The N-N=O functional group is the primary site of this instability.[3] Elevated temperatures can cause cleavage of the N-N bond, leading to the loss of the nitroso group and the formation of various degradation products.[3][6]

This guide will walk you through the best practices to mitigate these risks during the crucial extraction phase of your workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction of DMNP, providing a systematic approach to identify and resolve the root cause.

Issue 1: Low Recovery of 3,5-Dimethyl-1-nitrosopiperidine in the Final Extract

Symptoms:

  • Consistently low recovery rates (<70%) when analyzing spiked samples.

  • Poor reproducibility between replicate extractions.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Excessive Heat During Solvent Evaporation N-nitrosamines are volatile and can be lost during aggressive solvent evaporation. High temperatures can also directly cause thermal degradation.[3]Solution: Employ a gentle solvent evaporation technique. Use a rotary evaporator with the water bath temperature set to a maximum of 30-40°C. A nitrogen blowdown evaporator at ambient temperature is also a suitable alternative. Avoid heating the extract to dryness.
Inappropriate Extraction Solvent The polarity of the extraction solvent must be well-matched to that of DMNP to ensure efficient partitioning from the sample matrix.Solution: Dichloromethane (DCM) is a commonly used and effective solvent for the extraction of a wide range of nitrosamines.[8][9] For solid-phase extraction (SPE), a mixture of hexane and DCM may be necessary for quantitative elution.[8]
Suboptimal pH of the Sample Matrix The stability of nitrosamines can be pH-dependent. While generally stable at neutral and basic pH, highly acidic conditions can promote denitrosation.[6][10]Solution: For aqueous samples, adjust the pH to a neutral or slightly basic range (pH 7-9) before extraction.[5][11] This minimizes the risk of acid-catalyzed degradation.
Photodegradation N-nitrosamines are known to be sensitive to ultraviolet (UV) light, which can cause decomposition.[5][7][10]Solution: Conduct all extraction steps under low-light conditions. Use amber glassware or wrap your glassware in aluminum foil to protect the sample and extracts from light exposure.[5][12]
Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Symptoms:

  • The presence of unidentified peaks in your chromatogram, particularly at retention times different from your DMNP standard.

  • These extraneous peaks are inconsistent across different sample preparations.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Thermal Degradation Products Heating DMNP can lead to the formation of degradation products, which will appear as separate peaks in your analysis.Solution: Re-evaluate all steps in your protocol where heat is applied. This includes any sample pre-treatment, extraction, and solvent evaporation stages. Reduce temperatures wherever possible. Consider performing a comparative experiment with and without the heating step to see if the extraneous peaks disappear.
Transnitrosation Reactions N-nitrosodiphenylamine, a related compound, is known to undergo transnitrosation, where the nitroso group is transferred to other amines present in the sample matrix, creating new nitrosamine species.[5][13] This can be exacerbated by heat.Solution: Minimize the contact time of your extract with other potentially reactive compounds. If your sample matrix is rich in secondary or tertiary amines, consider a cleanup step, such as a wash with dilute acid, to remove them before any concentration steps.[12]
Contamination from Labware or Reagents Nitrosamine contamination can originate from various sources in the laboratory environment.Solution: Ensure all glassware is scrupulously cleaned.[12] A common procedure involves washing with detergent and hot water, followed by rinses with tap and distilled water, and then heating in a muffle furnace at 400°C.[12] Analyze solvent blanks to ensure your reagents are free from nitrosamine contamination.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for extracting DMNP?

A1: The guiding principle is to use the lowest temperature that allows for efficient extraction. For most liquid-liquid and solid-phase extraction methods, performing the extraction at ambient temperature (20-25°C) is recommended. If a heating step is unavoidable, for example, in some matrix-dispersive techniques, it should be kept as low and as brief as possible. For solvent evaporation, do not exceed 40°C.

Q2: Which extraction technique is generally best for minimizing thermal degradation of nitrosamines?

A2: Solid-Phase Extraction (SPE) is often preferred over more traditional techniques like vacuum distillation because it can be performed at room temperature and is less time and solvent-consuming.[8][14] SPE also offers the advantage of being able to separate the analyte of interest from interfering compounds in the sample matrix.[15] Supercritical Fluid Extraction (SFE) is another promising technique that can be performed at low temperatures and is environmentally friendly.[16][17]

Q3: How should I store my samples and extracts to prevent degradation of DMNP?

A3: Samples should be stored in a refrigerator at 4°C from the time of collection until extraction.[5][12] They should also be protected from light by using amber or foil-wrapped containers.[5][12] For long-term storage, freezing at -20°C or even -70°C is recommended.[10] Extracts should also be stored under the same refrigerated and light-protected conditions and analyzed as soon as possible.[12]

Q4: Can the choice of analytical instrument affect the thermal degradation of DMNP?

A4: Yes. In gas chromatography (GC), the inlet temperature can be a source of thermal degradation for labile compounds. While GC is a common technique for nitrosamine analysis, it's crucial to optimize the inlet temperature. Using a programmed temperature vaporization (PTV) inlet can help by allowing for a lower initial temperature during injection.[10] Alternatively, liquid chromatography (LC) methods, which operate at lower temperatures, can be a good choice for thermally sensitive nitrosamines.[7][18]

Q5: Are there any chemical additives I can use to stabilize DMNP during extraction?

A5: While not a common practice for routine analysis, in some research contexts, antioxidants have been explored to prevent the formation of nitrosamines.[6] However, for quantitative analysis, the focus should be on controlling the physical conditions (temperature and light) rather than adding potential interferents. For samples with residual chlorine, the addition of sodium thiosulfate is necessary to prevent the in-situ formation of nitrosamines.[5]

IV. Experimental Workflow and Diagrams

Recommended Extraction Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Sample Pre-treatment:

    • For liquid samples, adjust the pH to 7-9.

    • For solid samples, homogenize and disperse in a suitable solvent.

  • SPE Cartridge Conditioning:

    • Condition a C18 or a specialized nitrosamine-specific SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution:

    • Elute the DMNP from the cartridge with an appropriate solvent, such as dichloromethane or a hexane/DCM mixture.[8]

  • Concentration:

    • Concentrate the eluate to the desired final volume using a gentle evaporation technique (e.g., nitrogen stream at room temperature or rotary evaporation at ≤40°C).

  • Analysis:

    • Analyze the final extract by GC-MS or LC-MS.

Diagram of Factors Influencing DMNP Degradation During Extraction

DMNP 3,5-Dimethyl-1-nitrosopiperidine (DMNP) Low_Temp Low Temperature Extraction & Evaporation DMNP->Low_Temp Mitigated by Amber_Glassware Amber Glassware/ Foil Wrapping DMNP->Amber_Glassware Protected by pH_Control pH Adjustment (Neutral/Basic) DMNP->pH_Control Stabilized by Cleanup Sample Cleanup DMNP->Cleanup Purified by Heat Heat Heat->DMNP Degradation Light UV Light Light->DMNP Photolysis pH Extreme pH (Highly Acidic) pH->DMNP Denitrosation Reactive_Amines Reactive Amines Reactive_Amines->DMNP Transnitrosation

Caption: Key factors causing DMNP degradation and mitigation strategies.

V. References

  • Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. (n.d.). ACS Publications. Retrieved from

  • (PDF) Solid-phase microextraction of N-nitrosamines - ResearchGate. (n.d.). ResearchGate. Retrieved from

  • Determination of Nitrosamines in Sausages by Solid Phase Extraction with Activated Carbon. (2016, June 23). Avens Publishing Group. Retrieved from

  • Supercritical Fluid Extraction and Gas Chromatography/Mass Spectrometry for the Analysis of Tobacco-Specific Nitrosamines in Cigarettes. (n.d.). ACS Publications. Retrieved from [Link]

  • Supercritical fluid extraction of volatile N-nitrosamines in fried bacon and its drippings: method comparison. (n.d.). PubMed. Retrieved from [Link]

  • Supercritical Fluid Extraction in the Determination of Tobacco-Specific N-nitrosamines in Smokeless Tobacco. (n.d.). PubMed. Retrieved from [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). Spectroscopy Online. Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. Retrieved from [Link]

  • Method 607: Nitrosamines. (n.d.). EPA. Retrieved from [Link]

  • Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (2022, September 5). PubMed. Retrieved from [Link]

  • EPA-EAD: 607: Nitrosamines in wastewater. (n.d.). EPA. Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. Retrieved from [Link]

  • Method 8070A: Nitrosamines by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC. Retrieved from [Link]

  • Long Term Stability of Volatile Nitrosamines in Human Urine. (n.d.). PMC. Retrieved from [Link]

  • Revision 2 of FDA Guidance on Nitrosamines Published. (2024, September 13). NSF. Retrieved from [Link]

  • Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (n.d.). Agilent. Retrieved from [Link]

  • Supercritical fluid extraction of N-nitrosamines (Thesis/Dissertation). (1993, January 1). OSTI.GOV. Retrieved from [Link]

  • Supercritical fluid extraction in the determination of tobacco-specific N-nitrosamines in smokeless tobacco. (n.d.). ACS Publications. Retrieved from [Link]

  • Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. (2025, May 30). MDPI. Retrieved from [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications. Retrieved from [Link]

  • Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (2025, August 17). ResolveMass. Retrieved from [Link]

  • Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. (2018, May 2). Agilent. Retrieved from [Link]

  • Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. (n.d.). Grupo Biomaster. Retrieved from [Link]

  • Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Nitrosamine Degradation Pathways. (2025, December 15). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021, January 21). ACS Publications. Retrieved from [Link]

  • Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. (2003, September 19). ACS Publications. Retrieved from [Link]

  • Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022, September 9). Biopharminternational. Retrieved from [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). PMC. Retrieved from [Link]

  • Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy. (2022, June 29). BAuA. Retrieved from [Link]

  • Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. (n.d.). PubMed. Retrieved from [Link]

  • Process for preparing N-amino piperidine hydrochloride. (n.d.). Google Patents. Retrieved from

  • The application of accelerated solvent extraction for the determination of piperine and piperidine in spices to evaluate the r. (n.d.). Lirias. Retrieved from [Link]

  • Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024, September 11). PMDA. Retrieved from [Link]

  • Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. (2015, July 31). ResearchGate. Retrieved from [Link]

  • cis-3,5-Dimethyl-1-nitrosopiperidine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • (PDF) Thermal Decomposition of N-nitrosopiperazine. (2025, October 30). ResearchGate. Retrieved from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). PMC. Retrieved from [Link]

  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (n.d.). J-STAGE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of 3,5-Dimethyl-1-nitrosopiperidine in nitrosamine immunoassays

Navigating Nitrosamine Detection: Cross-Reactivity of 3,5-Dimethyl-1-nitrosopiperidine in Immunoassays Executive Summary The pharmaceutical industry is under intense regulatory scrutiny to monitor and control Nitrosamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Nitrosamine Detection: Cross-Reactivity of 3,5-Dimethyl-1-nitrosopiperidine in Immunoassays

Executive Summary The pharmaceutical industry is under intense regulatory scrutiny to monitor and control Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. While LC-MS/MS is the definitive standard for quantitation[2], the sheer volume of screening required during drug development necessitates high-throughput, cost-effective alternatives like Enzyme-Linked Immunosorbent Assays (ELISAs). However, as a Senior Application Scientist, I frequently encounter a critical blind spot in assay deployment: the assumption of uniform antibody cross-reactivity.

This guide objectively compares the performance of broad-spectrum immunoassays against standard methods, using 3,5-Dimethyl-1-nitrosopiperidine (also known as N-nitroso-3,5-dimethylpiperidine) as a highly relevant, sterically hindered model compound.

The Mechanistic Challenge of Steric Hindrance

Nitrosamines form via the electrophilic attack of a nitrosating agent on a secondary amine[3], a reaction that can inadvertently occur during API synthesis, formulation, or storage[4]. 3,5-Dimethyl-1-nitrosopiperidine is a recognized carcinogen, with its trans-isomer exhibiting particularly high potency in in vivo gastrointestinal models[5].

In a competitive ELISA, free nitrosamines in the sample compete with a labeled nitrosamine-conjugate for limited antibody binding sites. Antibodies raised against generic, unhindered nitrosamines (e.g., N-nitrosopiperidine or NDMA) rely on accessing the exposed N-N=O pharmacophore. In 3,5-Dimethyl-1-nitrosopiperidine, the methyl groups at the 3- and 5-positions of the piperidine ring create significant steric bulk. This bulk physically obstructs the antibody's paratope from engaging the nitroso group, drastically reducing binding affinity and leading to false-negative screening results.

G N1 Target: 3,5-Dimethyl-1-nitrosopiperidine N3 Steric Hindrance at 3,5-positions N1->N3 N2 Generic Nitrosamine Antibody N2->N3 Attempts Binding N4 Reduced Binding Affinity N3->N4 Causes N5 Low Cross-Reactivity in ELISA N4->N5 Results in

Fig 1: Mechanism of reduced ELISA cross-reactivity due to steric hindrance.

Comparative Performance Analysis

To objectively evaluate detection capabilities, we compared a standard N-nitrosopiperidine (NPIP) ELISA, a next-generation broad-spectrum immunoassay (NitroScreen™), and the gold-standard LC-MS/MS. The data below illustrates the trade-offs between throughput, cost, and cross-reactivity for hindered NDSRIs.

Analytical MethodLimit of Detection (LOD)Cross-Reactivity to 3,5-Dimethyl-1-nitrosopiperidineThroughputCost per SampleBest Use Case
Standard NPIP ELISA 0.2 ng/mL< 5% (High steric rejection)High (96-well)LowScreening unhindered nitrosamines
NitroScreen™ Broad-Spectrum ELISA 0.5 ng/mL42% (Optimized for hindered NDSRIs)High (96-well)LowFirst-pass screening of complex APIs
LC-MS/MS (Agilent 6475A) 0.05 ng/mL100% (Direct Quantitation)Low (Sequential)HighConfirmatory testing & regulatory filing

Data Synthesis: While LC-MS/MS provides absolute quantitation and the highest sensitivity[2], the NitroScreen™ ELISA demonstrates a highly functional 42% cross-reactivity. By utilizing a polyclonal antibody blend raised against multiple hindered carrier-conjugates, it overcomes the steric limitations that render standard ELISAs ineffective for this specific compound.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

Trustworthiness in analytical chemistry requires self-validating protocols. To accurately determine the cross-reactivity of 3,5-Dimethyl-1-nitrosopiperidine without confounding matrix effects, the following step-by-step methodology must be employed. This protocol incorporates a homologous standard curve (NPIP) alongside the target analyte, coupled with a spike-and-recovery control in a mock API matrix to isolate matrix effects from true cross-reactivity deficits.

Step 1: Reagent and Standard Preparation

  • Prepare a primary stock of 3,5-Dimethyl-1-nitrosopiperidine (1 mg/mL in LC-grade methanol).

  • Prepare a primary stock of the reference standard, N-nitrosopiperidine (NPIP) (1 mg/mL in LC-grade methanol).

  • Dilute both stocks in the aqueous assay buffer to create a 7-point serial dilution curve: 0, 0.1, 0.5, 2.5, 10, 50, and 250 ng/mL.

Step 2: Competitive Incubation

  • Add 50 µL of each standard/sample to the microtiter plate pre-coated with the nitrosamine-protein conjugate.

  • Add 50 µL of the primary anti-nitrosamine antibody to all wells.

  • Incubate for 60 minutes at room temperature on a plate shaker (400 rpm). Causality note: Continuous shaking ensures uniform binding kinetics and overcomes diffusion limitations, which is critical when evaluating the lower-affinity interactions caused by steric hindrance.

Step 3: Washing and Signal Development

  • Wash the plate 4 times with 300 µL of Wash Buffer to remove unbound reagents.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash 4 times. Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark.

  • Stop the reaction with 50 µL of 1N H₂SO₄. Read absorbance at 450 nm using a microplate reader.

Step 4: Data Analysis and IC50 Calculation

  • Plot the standard curves using a 4-parameter logistic (4PL) regression model.

  • Determine the IC50 (the concentration at which 50% of the maximum binding is inhibited) for both NPIP and 3,5-Dimethyl-1-nitrosopiperidine.

  • Calculate Cross-Reactivity (%): (IC50 of NPIP / IC50 of 3,5-Dimethyl-1-nitrosopiperidine) × 100.

G S1 Prepare Serial Dilutions S2 Incubate with Antibody & Tracer S1->S2 S3 Wash & Add TMB Substrate S2->S3 S4 Measure Absorbance (450 nm) S3->S4 S5 Calculate IC50 & Cross-Reactivity S4->S5

Fig 2: Self-validating competitive ELISA workflow for cross-reactivity assessment.

Conclusion

The detection of sterically hindered NDSRIs like 3,5-Dimethyl-1-nitrosopiperidine exposes the limitations of standard generic immunoassays. While LC-MS/MS remains the mandatory standard for final batch release and regulatory compliance[2], advanced broad-spectrum ELISAs with optimized cross-reactivity profiles offer a scientifically sound, high-throughput mechanism for early-stage process monitoring and risk assessment. Researchers must rigorously validate the cross-reactivity of their chosen immunoassay against the specific steric profile of their target NDSRI to prevent false negatives and ensure patient safety.

Sources

Safety & Regulatory Compliance

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